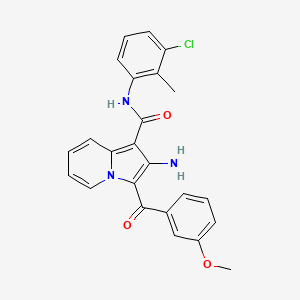

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 3-chloro-2-methylphenyl group at the N-position and a 3-methoxybenzoyl moiety at the C3 position. The 3-methoxybenzoyl group may enhance solubility and metabolic stability, while the chloro-methylphenyl substituent could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-14-17(25)9-6-10-18(14)27-24(30)20-19-11-3-4-12-28(19)22(21(20)26)23(29)15-7-5-8-16(13-15)31-2/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSJTUYDJTNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of functional groups: The amino, chloro, methyl, and methoxy groups can be introduced through various substitution reactions.

Coupling reactions: The final step often involves coupling the indolizine core with the benzoyl group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: Various substitution reactions can occur, especially involving the chloro and amino groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C22H19ClN2O2

Molecular Weight: 366.85 g/mol

Key Structural Features:

- Indolizine Core: A significant feature that facilitates interactions with biological targets.

- Chloro and Methoxy Substituents: These functional groups enhance the compound's pharmacological properties.

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

- A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting significant anticancer potential.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.

Case Study:

- In an animal model of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Given its promising biological activities, this compound may have several therapeutic applications:

- Cancer Treatment: Further development could lead to novel anticancer therapies.

- Anti-inflammatory Drugs: Its ability to modulate inflammatory responses suggests potential use in treating conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular targets: Such as enzymes, receptors, or DNA.

Pathways: Involving signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on available data from diverse sources:

Key Observations:

Substituent Position and Bioactivity: Nitro Groups (e.g., 3-nitrobenzoyl in vs. Para-nitro substituents (C4) may offer better steric alignment in planar binding pockets. Methoxy Groups (e.g., 3-methoxybenzoyl in the target compound vs. 4-methoxybenzoyl in ): Meta-methoxy groups may introduce torsional strain, whereas para-methoxy groups improve solubility without compromising aromatic π-stacking .

Chlorine and Methyl Effects :

- The 3-chloro-2-methylphenyl group in the target compound combines halogen-mediated hydrophobic interactions (Cl) with steric bulk (methyl), which may enhance target selectivity compared to simpler chlorophenyl analogs (e.g., 2-chlorophenyl in ).

Research Findings and Implications

- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via coupling reactions between indolizine precursors and substituted benzoyl chlorides, followed by carboxamide formation. X-ray crystallography (as in ) is critical for confirming stereochemistry and hydrogen-bonding patterns.

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, with a molecular formula of C24H20ClN3O3 and a molecular weight of 433.89 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C24H20ClN3O3

- Molecular Weight : 433.89 g/mol

- Purity : Typically around 95%.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

- Serotonin Receptors : Preliminary studies suggest that this compound may exhibit antagonistic properties at serotonin receptors, similar to other indolizine derivatives, which could influence mood and anxiety pathways.

- Calcium Channels : The compound may also act on voltage-sensitive calcium channels, potentially modulating calcium influx in cells, which is crucial for numerous physiological processes including muscle contraction and neurotransmitter release .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of indolizine derivatives. For instance:

- A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the indolizine structure can enhance selectivity and potency against tumor cells .

Antimicrobial Properties

Indolizine derivatives have shown promise in antimicrobial applications. Specific studies have reported:

- In vitro studies indicating that these compounds can inhibit the growth of certain bacterial strains, suggesting potential as broad-spectrum antimicrobial agents.

Study 1: Anticancer Efficacy

A comparative study evaluated the efficacy of several indolizine derivatives against melanoma cells. The results indicated that compounds with structural similarities to this compound exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. The mechanism involved cell cycle arrest at the S phase and induction of apoptosis .

Study 2: Serotonin Receptor Antagonism

In another study, a related compound was shown to inhibit serotonin-induced responses in rat models, demonstrating its potential role as a therapeutic agent for mood disorders. The IC50 values for receptor binding were comparable to established serotonin antagonists .

Data Tables

| Biological Activity | Effect | IC50/Minimum Effective Dose |

|---|---|---|

| Anticancer (Melanoma) | Cytotoxicity | 4.9-fold selective over normal cells |

| Serotonin Receptor | Antagonism | IC50 = 165 nM |

| Calcium Channel Inhibition | Modulation | IC50 = 15 nM |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the indolizine core via cyclization of pyridine derivatives with alkynes under inert conditions using palladium or copper catalysts. Subsequent steps include:

- Amino group introduction : Nucleophilic substitution with amines and coupling agents like EDCI or DCC .

- Benzoylation : Electrophilic aromatic substitution with benzoyl chloride derivatives .

- Methoxylation : Reaction with methoxybenzene under acidic/basic conditions .

Key catalysts and reagents (e.g., Pd/Cu for cyclization) should be optimized for yield and selectivity. Purification via recrystallization or chromatography is critical to isolate the target compound .

Advanced: How can computational modeling elucidate the binding interactions of this compound with biological targets?

Answer:

Molecular docking and molecular dynamics simulations can predict binding affinities and interaction mechanisms. For example:

- Docking studies : Use software like AutoDock Vina to map interactions with receptors (e.g., kinase domains) by analyzing hydrogen bonding, hydrophobic pockets, and steric compatibility .

- Free energy calculations : Employ methods like MM/GBSA to estimate binding energies and validate experimental IC50 values .

These approaches help prioritize compounds for in vitro testing and guide structural modifications to enhance selectivity .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups and substitution patterns (e.g., methoxy, benzoyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts from multi-step syntheses .

X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Functional group modulation : Compare analogs with varying substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to assess impacts on bioactivity .

- Core scaffold modification : Replace the indolizine core with indole or benzothiazole systems to evaluate stability and target engagement .

- In vitro assays : Test derivatives against disease-specific cell lines (e.g., cancer, microbial) to correlate structural changes with potency .

Data from SAR studies guide rational design of analogs with improved efficacy and reduced toxicity .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of structural analogs?

Answer:

- Standardize assay protocols : Variations in experimental conditions (e.g., cell line viability assays, incubation times) can lead to conflicting results. Adopt consensus protocols (e.g., NIH guidelines) for reproducibility .

- Meta-analysis : Systematically review literature to identify trends in substituent effects or target selectivity .

- Dose-response validation : Re-test compounds under controlled conditions to confirm EC50/IC50 values and rule out batch-specific impurities .

Advanced: What reaction mechanisms govern the benzoylation and methoxylation steps in the synthesis?

Answer:

- Benzoylation : Proceeds via electrophilic aromatic substitution (EAS), where benzoyl chloride acts as an acylating agent. Lewis acids (e.g., AlCl3) may stabilize the acylium ion intermediate .

- Methoxylation : Typically involves nucleophilic attack by methoxide ions (generated in situ) on activated aromatic rings. Solvent polarity and temperature control regioselectivity .

Mechanistic studies using isotopic labeling (e.g., 18O) or kinetic isotope effects (KIE) can validate proposed pathways .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction scalability : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Purification bottlenecks : Replace column chromatography with crystallization or distillation for cost-effective large-scale purification .

- Catalyst recovery : Optimize heterogeneous catalysts (e.g., Pd/C) to minimize metal leaching and enable reuse .

Advanced: How can in silico toxicity prediction models prioritize compounds for in vivo testing?

Answer:

- ADMET profiling : Use tools like SwissADME or ProTox-II to predict bioavailability, cytochrome P450 interactions, and hepatotoxicity .

- Off-target screening : Dock compounds against databases (e.g., ChEMBL) to identify potential off-target effects (e.g., hERG channel binding) .

These models reduce experimental costs and accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.